molecular formula C15H17N3O3 B11787468 1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11787468
M. Wt: 287.31 g/mol
InChI Key: PBMTTXWJPGPEPG-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features both imidazole and piperidine moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the piperidine and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity. The piperidine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid is unique due to the combination of the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

1-(5-oxo-1-phenyl-4H-imidazol-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H17N3O3/c19-13-10-16-15(18(13)12-4-2-1-3-5-12)17-8-6-11(7-9-17)14(20)21/h1-5,11H,6-10H2,(H,20,21)

InChI Key

PBMTTXWJPGPEPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NCC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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